molecular formula C2H6N2S B1219438 Carbamimidothioic acid, methyl ester CAS No. 2986-19-8

Carbamimidothioic acid, methyl ester

Cat. No. B1219438
CAS RN: 2986-19-8
M. Wt: 90.15 g/mol
InChI Key: SDDKIZNHOCEXTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbamimidothioic acid, methyl ester, involves the reaction of methylamine with carbon disulfide in an alcohol solvent to produce methylammonium dithiocarbamate, which can then be esterified to form the desired ester. This synthesis route is commonly used for producing thiourea derivatives due to its simplicity and high yield. For example, a study detailed the synthesis of carbamimidothioic acid phenylmethyl ester salts and their N,N'-tetramethyl derivatives, highlighting their potential as antimicrobial agents against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi (Tait et al., 1990).

Molecular Structure Analysis

The molecular structure of carbamimidothioic acid, methyl ester, features a thiocarbamide core with a methyl ester group. This structure is pivotal for its biological activity and chemical reactivity. Structural analysis, such as crystallography and spectroscopy, aids in understanding the compound's molecular geometry, electronic distribution, and potential interaction sites for further chemical modifications or biological interactions. Research often employs Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and X-ray diffraction studies to elucidate these structural aspects in detail, as seen in studies focused on similar compounds for their drug-target profiling and chemical properties exploration (Rubab et al., 2023).

Scientific Research Applications

Application 1: Biomass Composition and Fatty Acid Methyl Esters Production

  • Summary of Application: The production of biomolecules by microalgae has a wide range of applications in the development of various materials and products, such as biodiesel, food supplements, and cosmetics .
  • Methods of Application: In this study, the production of these biomolecules was determined in two strains of microalgae (Chlamydomonas reinhardtii and Chlorella vulgaris) when exposed to different concentrations of nitrogen, phosphorus, and sulfur .
  • Results: Results show a significant microalgal growth (3.69 g L −1) and carbohydrates (163 mg g −1) increase in C. reinhardtii under low nitrogen concentration. Also, higher lipids content was produced under low sulfur concentration (246 mg g −1) .

Application 2: Preparation of Fatty Acid Methyl Esters by Microwave-Assisted Derivatization

  • Summary of Application: A fast and accurate method for preparation of fatty acid methyl esters (FAMEs) using microwave-assisted derivatization of fatty acids present in yeast samples .
  • Methods of Application: The esterification of free/bound fatty acids to FAMEs was completed within 5 min, which is 24 times faster than with conventional heating methods .
  • Results: There were no significant differences (P > 0.05) in yields of FAMEs with both validations .

Future Directions

Carbamimidothioic acid, methyl ester has shown potential in the prevention and/or therapy of “aggressive” breast carcinoma . Its cytotoxic effect on triple-negative MDA-MB231 breast cancer cells suggests that it could be developed further for therapeutic applications .

properties

IUPAC Name

methyl carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2S/c1-5-2(3)4/h1H3,(H3,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDKIZNHOCEXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1068-58-2 (mono-hydrobromide), 14527-26-5 (sulfate[1:1]), 2260-00-6 (sulfate), 4338-95-8 (mono-hydriodide), 53114-57-1 (mono-hydrochloride), 867-44-7 (sulfate[2:1])
Record name S-Methylisothiopseudouronium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60903780
Record name NoName_4527
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60903780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamimidothioic acid, methyl ester

CAS RN

2986-19-8
Record name Methylisothiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2986-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Methylisothiopseudouronium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYL-2-THIOPSEUDOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES8C3884JW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
YX Lu - Acta Crystallographica Section E: Structure Reports …, 2007 - scripts.iucr.org
Short halogen–halogen and sulfur–sulfur interactions have been exploited in the design of supramolecular assemblies. The intermolecular Cl⋯Cl (3.581 Å) and S⋯S (3.282 Å) …
Number of citations: 3 scripts.iucr.org
DR Lide, GWA Milne - 1994 - books.google.com
Names, Synonyms, and Structures of Organic Compounds provides critical information on the identity of chemicals and allows easy cross referencing among the diverse nomenclatures …
Number of citations: 5 books.google.com
PW Manley, U Quast - Journal of medicinal chemistry, 1992 - ACS Publications
Potassium channel opening activity for pinacidil-type cyanoguanidines, nitroethenediamines, thioureas, and ureas, has been assessed through simultaneous measurement of …
Number of citations: 83 pubs.acs.org
S Jeong, S Yoo - Packaging Technology and Science, 2017 - Wiley Online Library
Volatile compounds produced during the fermentation of kimchi result in a sour taste and unpleasant odor. Here, we evaluated the utility of sodium bicarbonate (baking soda) as a …
Number of citations: 5 onlinelibrary.wiley.com
PC Unangst, GP Shrum, DT Connor… - Journal of medicinal …, 1992 - ACS Publications
… JV-[3-[3,5-Bie(l,l-dimethylethyl)-4-hydroxyphenyl]-l,2,4thiadiazol-5-yl]carbamimidothioic Acid Methyl Ester Hydrochloride (34). A mixture of 5-methylisothiouronium sulfate …
Number of citations: 279 pubs.acs.org
S Hong, J Kim, SM Yun, H Lee, Y Park… - Journal of Medicinal …, 2013 - ACS Publications
… Diaminobenzene 4 was then reacted with N,N′-bis[(ethylamino)carbonyl] carbamimidothioic acid methyl ester to allow for the facile conversions of o-phenylenediamines directly into …
Number of citations: 37 pubs.acs.org
KC Brahme - 1987 - lib.unipune.ac.in
… _N_- Acetyl-^NJ-(aryl) carbamimidothioic acid - methyl ester (21) gives 2-(arylimino)imidazolidine 44 …
Number of citations: 0 lib.unipune.ac.in
成瀬康介, ナリセコウスケ - 2014 - gifu-pu.repo.nii.ac.jp
Isolation and identification of novel anti-angiogenesis lead compounds via HIF-1 inhibition from Brazilian green propolis Page 1 がん微小環境におけるストレス応答を標的とする ビグアニド…
Number of citations: 6 gifu-pu.repo.nii.ac.jp

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